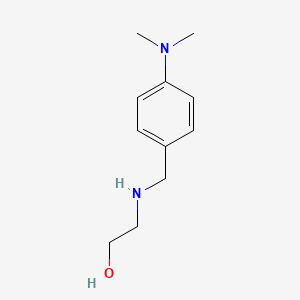

2-(4-Dimethylamino-benzylamino)-ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(dimethylamino)phenyl]methylamino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13(2)11-5-3-10(4-6-11)9-12-7-8-14/h3-6,12,14H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTREYREQKDBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CNCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161798-71-6 | |

| Record name | 161798-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-((4-(Dimethylamino)benzyl)amino)ethanol: A Methodological Guide to Reductive Amination

Executive Summary

The compound 2-((4-(dimethylamino)benzyl)amino)ethanol (CAS: 161798-71-6)[1] is a highly versatile secondary amine. Featuring both a tertiary aniline moiety and a primary alcohol, it serves as a critical bifunctional scaffold in pharmaceutical development, ligand design, and materials science. This technical guide establishes a robust, scalable synthesis of this molecule via direct reductive amination, prioritizing high atom economy, procedural safety, and the strict mitigation of over-alkylation.

Mechanistic Rationale & Strategy

The synthesis of secondary amines from primary amines and aldehydes is historically challenged by the risk of over-alkylation, which yields undesired tertiary amines. Direct SN2 alkylation using 4-(dimethylamino)benzyl chloride and ethanolamine is synthetically inefficient due to competing N- vs. O-alkylation and polyalkylation[2].

Reductive amination elegantly circumvents these issues. By condensing 4-(dimethylamino)benzaldehyde with ethanolamine, a transient imine/iminium species is formed. The critical parameter in this pathway is the selection of the reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)3 ) is explicitly selected over sodium borohydride ( NaBH4 ) and sodium cyanoborohydride ( NaBH3CN )[3].

Causality of Reagent Selection: STAB is sterically encumbered and electron-deficient due to its three electron-withdrawing acetate ligands. This diminishes its nucleophilicity, rendering it virtually unreactive toward the starting benzaldehyde but highly reactive toward the more electrophilic iminium ion[3]. This kinetic differentiation enables a one-pot reductive amination without the premature reduction of the aldehyde to 4-(dimethylamino)benzyl alcohol. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, a severe hazard inherent to NaBH3CN workflows[2].

Reaction Pathway Visualization

Mechanistic pathway of the direct reductive amination using STAB.

Materials and Reagent Stoichiometry

To ensure reproducibility, the quantitative data for a standard 10.0 mmol scale reaction is summarized below.

| Reagent | MW ( g/mol ) | Equivalents | Mass/Vol | Moles |

| 4-(Dimethylamino)benzaldehyde | 149.19 | 1.00 | 1.49 g | 10.0 mmol |

| Ethanolamine | 61.08 | 1.05 | 633 µL | 10.5 mmol |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.50 | 3.18 g | 15.0 mmol |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 30.0 mL | - |

| Saturated NaHCO3 (aq) | - | Quench | 25.0 mL | - |

Self-Validating Experimental Protocol

Phase 1: Iminium Ion Formation

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)benzaldehyde (1.49 g, 10.0 mmol).

-

Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (30.0 mL).

-

Insight: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for STAB, which prevents the reducing agent from crashing out of solution[3].

-

-

Add ethanolamine (633 µL, 10.5 mmol) dropwise at ambient temperature (20-25 °C).

-

Stir the mixture for 1 hour under an inert nitrogen atmosphere.

-

Validation Check: The reaction mixture will transition from a bright yellow solution to a slightly deeper, homogenous hue. Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 1:1, UV detection) should indicate the complete consumption of the aldehyde ( Rf ~0.6) and the appearance of a baseline/polar imine spot.

-

Phase 2: Selective Reduction

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) in three equal portions over 15 minutes.

-

Causality: Portion-wise addition controls the mild exothermic reaction and prevents localized depletion of the reagent, ensuring the kinetic selectivity for the iminium ion is maintained[3].

-

-

Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 6-8 hours.

-

Validation Check: Monitor by TLC (DCM/MeOH/ NH4OH 90:9:1). The product secondary amine will appear as a new UV-active spot ( Rf ~0.3-0.4) that stains positive (blue/purple) with ninhydrin, confirming the presence of an aliphatic amine.

-

Phase 3: Quenching and Isolation

-

Quench the reaction by slowly adding saturated aqueous NaHCO3 (25 mL).

-

Validation Check: Vigorous effervescence will occur as unreacted STAB and liberated acetic acid are neutralized. Wait until all gas evolution ceases.

-

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Causality: The basic quench (pH ~8-9) ensures the secondary amine is deprotonated into its free-base form, maximizing its partition into the organic phase.

-

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient from DCM to 10% MeOH in DCM with 1% Et3N ) to afford 2-((4-(dimethylamino)benzyl)amino)ethanol as a pale yellow oil.

Analytical Characterization Expectations

To verify the structural integrity of the synthesized compound, the following analytical signatures should be observed:

-

1 H NMR (400 MHz, CDCl3 ): Expected peaks at δ 7.18 (d, 2H, Ar-H), 6.70 (d, 2H, Ar-H), 3.72 (s, 2H, Ar- CH2 -N), 3.65 (t, 2H, O- CH2 ), 2.92 (s, 6H, N( CH3 ) 2 ), 2.78 (t, 2H, N- CH2 ).

-

ESI-MS: [M+H]+ expected at m/z 195.15.

Troubleshooting & Causal Analysis

-

Observation: Significant formation of 4-(dimethylamino)benzyl alcohol (byproduct).

-

Causality: Premature reduction of the starting aldehyde before iminium formation is complete.

-

Intervention: Ensure the imine condensation step (Phase 1) runs for the full hour. If the issue persists, add a catalytic amount of glacial acetic acid (0.1 eq) to accelerate iminium formation prior to STAB addition.

-

-

Observation: Low isolated yield of the secondary amine.

-

Causality: The product remains protonated in the aqueous phase during workup. Secondary amines with a dimethylamino group can form highly water-soluble bis-hydrochloride salts.

-

Intervention: Verify the pH of the aqueous layer is strictly >8 before extraction. Use 1M NaOH dropwise if the NaHCO3 quench is insufficient to break the buffering capacity of the system.

-

-

Observation: Emulsion formation during extraction.

-

Causality: Ethanolamine derivatives can act as mild surfactants, trapping water and organic solvent.

-

Intervention: Filter the biphasic mixture through a pad of Celite to break the emulsion, or add additional brine to increase the ionic strength of the aqueous layer.

-

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

-

"Reductive Amination, and How It Works." Master Organic Chemistry, 2017. URL:[Link]

Sources

"FTIR spectrum of 2-((4-(dimethylamino)benzyl)amino)ethanol"

An In-Depth Technical Guide to the FTIR Spectrum of 2-((4-(dimethylamino)benzyl)amino)ethanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FTIR) spectrum of 2-((4-(dimethylamino)benzyl)amino)ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, offers a detailed experimental protocol for spectral acquisition, and provides an in-depth interpretation of the resulting spectrum. By correlating specific absorption bands to the molecular structure's functional groups, this guide serves as a practical reference for the characterization of this and structurally related compounds.

Introduction: The Molecular Structure and Its Spectroscopic Significance

2-((4-(dimethylamino)benzyl)amino)ethanol is a multifunctional organic molecule featuring a tertiary amine (N,N-dimethylamino), a secondary amine, a primary alcohol, and a para-substituted aromatic ring. The unique combination of these functional groups makes FTIR spectroscopy an invaluable tool for its structural elucidation and quality control. Each functional group exhibits characteristic vibrational modes upon interaction with infrared radiation, resulting in a unique spectral "fingerprint." Understanding this fingerprint is crucial for confirming the molecule's identity, assessing its purity, and studying its interactions in various chemical environments.

This guide will systematically deconstruct the FTIR spectrum of 2-((4-(dimethylamino)benzyl)amino)ethanol, providing a logical framework for interpreting its key features.

Theoretical Framework: Vibrational Modes of Constituent Functional Groups

The FTIR spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹). The absorption bands correspond to specific molecular vibrations, such as stretching and bending of chemical bonds. The position, intensity, and shape of these bands provide a wealth of information about the molecule's structure.[1][2]

The expected vibrational modes for 2-((4-(dimethylamino)benzyl)amino)ethanol can be categorized by its primary functional groups:

-

Alcohol (O-H and C-O): The hydroxyl group (-OH) is characterized by a strong, broad absorption band due to O-H stretching, typically in the 3500-3200 cm⁻¹ region.[3][4][5] The broadness is a result of intermolecular hydrogen bonding.[3][5][6] The C-O stretching vibration appears as a strong band in the 1260-1050 cm⁻¹ range.[3]

-

Secondary Amine (N-H): Secondary amines (R₂NH) exhibit a single, weak to medium N-H stretching band in the 3500-3300 cm⁻¹ region.[6][7][8] This peak is typically sharper than the O-H stretch.[6] An N-H bending vibration (wag) can also be observed as a broad, strong band between 910-665 cm⁻¹.[6]

-

Aromatic Ring (C=C and C-H): The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weak to medium bands in the 3100-3000 cm⁻¹ range.[9][10][11][12] In-ring C=C stretching vibrations produce a series of medium to weak bands in the 1600-1450 cm⁻¹ region.[9][10][11][12] Additionally, strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the aromatic ring.[9][13] For a 1,4-disubstituted (para) ring, a strong band is expected in the 810-840 cm⁻¹ range.[12]

-

Tertiary Amine (N,N-dimethylamino): Tertiary amines lack an N-H bond, so they do not show N-H stretching or bending vibrations.[8] However, the C-N stretching of aliphatic amines can be seen in the 1250-1020 cm⁻¹ range.[6][14] The C-H stretching of the methyl groups will appear in the 2960-2850 cm⁻¹ region.[3] Specifically, the N-(CH₃)₂ group often shows characteristic C-H stretching bands around 2820-2770 cm⁻¹.[15][16]

-

Aliphatic C-H Bonds: The methylene (-CH₂-) groups in the ethanol and benzyl portions of the molecule will exhibit C-H stretching vibrations in the 2960-2850 cm⁻¹ range.[3]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of 2-((4-(dimethylamino)benzyl)amino)ethanol using an Attenuated Total Reflectance (ATR) accessory, which is well-suited for liquid and viscous samples.[17][18][19][20][21]

3.1. Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal[17][22]

-

Sample of 2-((4-(dimethylamino)benzyl)amino)ethanol

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

3.2. Step-by-Step Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe to remove any residues.[17]

-

Acquire a background spectrum. This will measure the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of the 2-((4-(dimethylamino)benzyl)amino)ethanol sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[17]

-

-

Spectrum Acquisition:

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum.

-

If necessary, perform a baseline correction to ensure the baseline of the spectrum is flat.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.

-

Spectral Interpretation: Deconstructing the FTIR Spectrum

The following is a detailed interpretation of the expected FTIR spectrum of 2-((4-(dimethylamino)benzyl)amino)ethanol, based on the principles outlined in Section 2.

4.1. High-Frequency Region (4000-2500 cm⁻¹)

-

~3400-3200 cm⁻¹ (Broad, Strong): This prominent, broad absorption is assigned to the O-H stretching vibration of the alcohol functional group, broadened by intermolecular hydrogen bonding.[3][4][5]

-

~3350-3310 cm⁻¹ (Weak to Medium, Sharper): A weaker and sharper peak, likely appearing as a shoulder on the broad O-H band, is attributed to the N-H stretching vibration of the secondary amine.[6][7][8]

-

~3100-3000 cm⁻¹ (Weak to Medium): A series of small peaks in this region are characteristic of aromatic C-H stretching vibrations .[9][10][11][12]

-

~2960-2850 cm⁻¹ (Medium to Strong): This complex set of bands arises from the aliphatic C-H stretching vibrations of the methylene (-CH₂-) groups in the ethanol and benzyl fragments, and the methyl (-CH₃) groups of the dimethylamino moiety.[3]

-

~2820-2770 cm⁻¹ (Weak to Medium): Two weaker bands may be observed in this lower wavenumber region, which are characteristic of the C-H stretching of the N-(CH₃)₂ group .[15][16]

4.2. Mid-Frequency (Double-Bond) Region (2000-1500 cm⁻¹)

-

~1600 cm⁻¹ and ~1500-1450 cm⁻¹ (Medium to Weak): These absorptions are due to the C=C in-ring stretching vibrations of the aromatic ring.[9][10][11][12]

4.3. Fingerprint Region (1500-400 cm⁻¹)

The fingerprint region contains a wealth of structural information from complex bending and stretching vibrations that are unique to the molecule as a whole.[1][23]

-

~1470-1430 cm⁻¹ (Medium): This region will likely contain C-H bending vibrations (scissoring) of the methylene groups.

-

~1335-1250 cm⁻¹ (Medium to Strong): A strong band in this area can be attributed to the aromatic C-N stretching vibration .[6]

-

~1260-1050 cm⁻¹ (Strong): A strong absorption in this range is expected for the C-O stretching vibration of the primary alcohol.[3] This region may also contain contributions from the aliphatic C-N stretching of the tertiary and secondary amine groups.[6][14]

-

~820 cm⁻¹ (Strong): A strong band around this wavenumber is highly indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) aromatic ring .[12][13] This is a key diagnostic peak for the substitution pattern.

-

~910-665 cm⁻¹ (Broad, Medium to Strong): A broad absorption in this region can be assigned to the N-H wagging (out-of-plane bending) of the secondary amine.[6]

Data Summary and Visualization

Table 1: Summary of Expected FTIR Absorption Bands for 2-((4-(dimethylamino)benzyl)amino)ethanol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3400-3200 | O-H Stretch (H-bonded) | Primary Alcohol | Strong, Broad |

| ~3350-3310 | N-H Stretch | Secondary Amine | Weak-Medium, Sharp |

| ~3100-3000 | C-H Stretch | Aromatic Ring | Weak-Medium |

| ~2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium-Strong |

| ~2820-2770 | C-H Stretch | N-(CH₃)₂ | Weak-Medium |

| ~1600, 1500-1450 | C=C In-Ring Stretch | Aromatic Ring | Medium-Weak |

| ~1335-1250 | C-N Stretch | Aromatic Amine | Medium-Strong |

| ~1260-1050 | C-O Stretch | Primary Alcohol | Strong |

| ~820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Strong |

| ~910-665 | N-H Wag | Secondary Amine | Medium-Strong, Broad |

Diagram 1: Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of 2-((4-(dimethylamino)benzyl)amino)ethanol with key functional groups highlighted.

Conclusion

The FTIR spectrum of 2-((4-(dimethylamino)benzyl)amino)ethanol is rich with information, providing a definitive fingerprint for its complex structure. By systematically analyzing the spectrum, one can confidently identify the characteristic vibrations of the alcohol, secondary amine, tertiary amine, and para-substituted aromatic ring. The strong, broad O-H stretch, the sharper N-H stretch, the series of aromatic absorptions, and the strong C-H out-of-plane bending band are key features for confirmation. This guide provides the foundational knowledge for researchers to effectively utilize FTIR spectroscopy in the analysis of this molecule, ensuring structural integrity and purity in research and development applications.

References

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.[7]

-

International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy.[3]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Aromatics.[9]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.[10]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines.[6]

-

ResearchGate. (2024, September). FTIR spectra (3550–3100 cm⁻¹ wavelength range) of benzylamine, ethanol, benzene and their mixture at different concentration.[24]

-

Prezi. (2025, September 24). IR Spectra of Alcohols.[4]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.[1]

-

Shimadzu. C103-E152 FTIR TALK LETTER Vol.43.[13]

-

Lambda Solution. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.[8]

-

Doc Brown's Chemistry. (2025, November 14). infrared spectrum of ethanol.[5]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.[17]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.[11]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.[12]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.[18]

-

MSL. (2011, March 15). A guide to the history and practice of ATR FTIR (Attenuated total reflection Fourier Transform Infrared) spectroscopy.[19]

-

Specac Ltd. Interpreting Infrared Spectra.[23]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.[22]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.[14]

-

ResearchGate. IR spectra of pure benzylamine.[25]

-

Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story.[26]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.[27]

-

Scribd. ATR-FTIR Spectroscopy Principles Explained.[20]

-

Canadian Science Publishing. Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution.[28]

-

Journal of Chemical Physics. Infrared spectra of methanol, ethanol, and n-propanol.[29]

-

PerkinElmer. (2026, January 14). Infrared Spectra of Some Simple Organic Compounds.[30]

-

ACS Publications. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.[31]

-

Journal of Physical Chemistry A. Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/сс-pVQZ Approximation (Stretch С-Н Vibrations).[32]

-

ACS Publications. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines.[2]

-

ResearchGate. Fourier Transform Infrared spectrum of poly( N , N -dimethylaminoethyl methacrylate).[15]

-

Doc Brown's Chemistry. infrared spectrum of dimethylamine.[33]

-

Doc Brown's Chemistry. infrared spectrum of N,N-dimethylmethanamine (trimethylamine).[16]

-

ChemicalBook. Benzylamine(100-46-9) IR Spectrum.[34]

-

Cengage. THE MODES OF STRETCHING AND BENDING.[35]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.[36]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.[37]

-

NIST WebBook. Benzylamine.[38]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.[39]

-

PubChem. Benzylamine, N,N-dioctyl-.[40]

-

JASCO Inc. Sampling Techniques for FTIR Spectroscopy.[21]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?.[41]

-

BLDpharm. 2-((4-(Dimethylamino)benzyl)amino)ethanol.[42]

-

Stenutz. 2-[4-(dimethylamino)phenyl]ethanol.[43]

-

YouTube. (2024, June 21). Filling a viscous fluid into an IR liquid transmission cell.[44]

-

ResearchGate. FTIR comparison of N,N-dimethylacrylamide with N,N-dimethylacryl-amide + [Nmm-PDO][Gly] mixture.[45]

-

ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET).[46]

-

NIST WebBook. Ethanol, 2-[(phenylmethyl)amino]-.[47]

Sources

- 1. azooptics.com [azooptics.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. allsubjectjournal.com [allsubjectjournal.com]

- 4. prezi.com [prezi.com]

- 5. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. shimadzu.com [shimadzu.com]

- 14. spcmc.ac.in [spcmc.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 19. msl-ltd.com [msl-ltd.com]

- 20. scribd.com [scribd.com]

- 21. jascoinc.com [jascoinc.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. spectroscopyonline.com [spectroscopyonline.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. cdnsciencepub.com [cdnsciencepub.com]

- 29. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 30. stevesopenlab.org [stevesopenlab.org]

- 31. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]

- 32. Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/ÑÑ-pVQZ Approximation (Stretch С-Ð Vibrations) [article.sapub.org]

- 33. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 34. Benzylamine(100-46-9) IR Spectrum [chemicalbook.com]

- 35. web.williams.edu [web.williams.edu]

- 36. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 37. edinst.com [edinst.com]

- 38. Benzylamine [webbook.nist.gov]

- 39. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 40. Benzylamine, N,N-dioctyl- | C23H41N | CID 140947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

- 42. 161798-71-6|2-((4-(Dimethylamino)benzyl)amino)ethanol|BLD Pharm [bldpharm.com]

- 43. 2-[4-(dimethylamino)phenyl]ethanol [stenutz.eu]

- 44. youtube.com [youtube.com]

- 45. researchgate.net [researchgate.net]

- 46. researchgate.net [researchgate.net]

- 47. Ethanol, 2-[(phenylmethyl)amino]- [webbook.nist.gov]

Purity and Synthetic Integrity of 2-((4-(Dimethylamino)benzyl)amino)ethanol: A Comprehensive Guide to Reductive Amination, Impurity Profiling, and Analytical Validation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-((4-(dimethylamino)benzyl)amino)ethanol (CAS: 161798-71-6)[1][2]

Introduction & Rationale

The compound 2-((4-(dimethylamino)benzyl)amino)ethanol is a highly versatile bifunctional building block. Featuring a strong electron-donating dimethylamino group paired with a secondary amine and a terminal hydroxyl handle, it is frequently utilized in the synthesis of advanced fluorophores, active pharmaceutical ingredients (APIs), and specialized transition-metal ligands[3][4].

However, the utility of this intermediate is strictly dictated by its purity. Trace impurities—such as unreacted aldehydes or over-alkylated tertiary amines—can poison palladium or platinum catalysts in downstream cross-coupling reactions, disrupt stoichiometric balances, and introduce highly fluorescent background noise in biological assays[3][5]. This technical guide establishes a self-validating system for the synthesis, purification, and analytical verification of this critical amine, ensuring a purity profile of >99.5%.

Mechanistic Synthesis and Causality of Impurities

The most robust and scalable method for synthesizing 2-((4-(dimethylamino)benzyl)amino)ethanol is the direct reductive amination of 4-(dimethylamino)benzaldehyde with 2-aminoethanol[6][7].

The Mechanistic Choice: Sodium Triacetoxyborohydride (STAB)

Historically, reductive aminations relied on sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). However, NaBH₄ is prone to prematurely reducing the starting aldehyde to an alcohol before imine formation is complete, severely impacting yield[8]. NaBH₃CN introduces toxic cyanide byproducts into the waste stream[8].

As established by , Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the gold standard for this transformation. STAB is a mild, selective reducing agent that efficiently reduces the intermediate imine/hemiaminal at room temperature without reducing the parent aldehyde[6][8].

Impurity Profiling (The "Why")

Understanding the causality behind impurity generation is critical for process control:

-

Impurity A (Unreacted Aldehyde): Caused by incomplete condensation or insufficient reducing equivalents. It acts as an electrophilic trap in downstream reactions.

-

Impurity B (Bis-alkylated Tertiary Amine): Formed when the secondary amine product reacts with a second equivalent of the starting aldehyde[6][9]. This over-alkylation is mitigated by pre-forming the imine and strictly controlling stoichiometry.

-

Impurity C (N-Oxide Degradation): The dimethylamino group is susceptible to oxidative degradation if exposed to prolonged aeration during basic workup.

Caption: Synthetic pathway and impurity generation for the target amine.

Experimental Protocols for High-Purity Synthesis

To achieve >99.5% purity, the experimental workflow must be treated as a self-validating system where each step is designed to preemptively eliminate a specific impurity.

Step-by-Step Methodology

-

Imine Pre-formation:

-

Action: Dissolve 4-(dimethylamino)benzaldehyde (1.0 eq) and 2-aminoethanol (1.05 eq) in anhydrous 1,2-dichloroethane (DCE)[6]. Stir at room temperature for 2 hours under a nitrogen atmosphere.

-

Causality: Pre-forming the imine prior to the addition of the reducing agent prevents the competitive reduction of the aldehyde to 4-(dimethylamino)benzyl alcohol, minimizing yield loss and simplifying purification[6][8].

-

-

Controlled Reduction:

-

Action: Cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Causality: While STAB is mild, the portion-wise addition at 0 °C controls the exothermic release of hydrogen gas and prevents thermal degradation of the electron-rich aromatic ring.

-

-

Quenching and Biphasic Extraction:

-

Action: Quench the reaction carefully with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: The basic quench neutralizes the acetic acid byproduct generated by STAB, converting the product from its acetate salt into the free base form required for organic extraction.

-

-

Chromatographic Purification (Silica Gel Deactivation):

-

Action: Purify the crude oil via flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10) containing 1% Triethylamine (TEA) [10][11].

-

Causality: Standard silica gel is highly acidic (Brønsted acid). Basic secondary amines will bind irreversibly to the silanol groups, causing severe peak tailing and co-elution with impurities[10][12]. As recommended by , adding 1% TEA to the mobile phase acts as a competing amine, masking the acidic silanols and allowing the target compound to elute as a sharp, pure band[10][11].

-

Analytical Workflows & Data Presentation

The analytical system must validate the synthetic choices. High-Performance Liquid Chromatography (HPLC) coupled with UV detection at 254 nm is ideal, as the π→π∗ transition of the dimethylaminobenzyl system absorbs strongly at this wavelength, allowing for highly sensitive quantification of the aromatic starting material and product.

Table 1: Quantitative Impurity Profile & Chromatographic Data

| Analyte | Retention Time (min)* | Relative Retention Time (RRT) | Acceptance Criteria (Area %) | Mechanistic Cause |

| Impurity C (N-Oxide) | 3.1 | 0.48 | < 0.10% | Oxidative degradation |

| Impurity A (4-DMAB) | 4.2 | 0.65 | < 0.10% | Incomplete condensation |

| Target Product | 6.5 | 1.00 | > 99.5% | N/A |

| Impurity B (Bis-alkylated) | 9.8 | 1.51 | < 0.20% | Excess aldehyde / over-alkylation |

*Conditions: C18 Reverse-Phase Column, Gradient Elution (Water/Acetonitrile with 0.1% TFA), Flow rate 1.0 mL/min, UV 254 nm.

Mass Spectrometry Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI+) is utilized to confirm the structural integrity of the main peak. The target compound (Molecular Formula: C₁₁H₁₈N₂O) has an exact monoisotopic mass of 194.14 Da[13]. The validated analytical system must detect the protonated adduct [M+H]⁺ at m/z 195.15 [13].

Caption: Self-validating analytical workflow for determining the purity of the amine.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

-

Biotage. (2023). "Is there an easy way to purify organic amines?" Biotage Technical Blog. URL:[Link]

-

PubChemLite. "161798-71-6 (C11H18N2O) - Compound Summary." Université du Luxembourg / National Center for Biotechnology Information. URL:[Link] (Data corresponds to PubChem CID: 161798-71-6).

Sources

- 1. 2-(4-Dimethylamino-benzylamino)-ethanol | C11H18N2O | CID 411277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-((4-(Dimethylamino)benzyl)amino)ethanol | 161798-71-6 [sigmaaldrich.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. biotage.com [biotage.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biotage.com [biotage.com]

- 13. PubChemLite - 161798-71-6 (C11H18N2O) [pubchemlite.lcsb.uni.lu]

Advanced Applications of Substituted N-Benzylethanolamines in Modern Pharmacotherapy and Radiochemistry

Executive Summary

Substituted N-benzylethanolamines represent a highly versatile class of bifunctional organic compounds. Characterized by the presence of both a secondary amine and a primary hydroxyl group, these molecules serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). Recently, their applications have expanded into nuclear medicine, where N-benzylethanolammonium-based ionic liquids are revolutionizing the synthesis of radiopharmaceuticals by enabling low-temperature radiolabeling. This whitepaper provides an in-depth technical analysis of their chemical utility, mechanistic pathways, and field-proven experimental protocols.

Chemical Architecture and Orthogonal Reactivity

N-Benzylethanolamine (BEA), with the empirical formula C9H13NO, is a liquid organic compound featuring a unique combination of functional groups. The coexistence of a nucleophilic secondary amine and a primary alcohol allows for orthogonal reactivity. Process chemists can selectively drive alkylation, acylation, or acid-promoted cyclization by modulating reaction conditions, protecting groups, or steric hindrance. This structural flexibility makes BEA an ideal precursor for complex heterocyclic systems, including morpholines, imidazoles, and benzofused hydroxamic acids.

API Synthesis and Drug Development

The pharmaceutical industry relies heavily on N-benzylethanolamine derivatives to construct targeted therapeutics across multiple indications.

CNS Agents and Sympathomimetics

BEA is a foundational synthon in the development of central nervous system (CNS) modulators.

-

Anorectics: The acid-promoted cyclization of substituted N-benzylethanolamines yields morpholine derivatives. For example, the sympathomimetic appetite depressant Phenmetrazine (3-methyl-2-phenylmorpholine) is synthesized by reacting alpha-bromopropiophenone with N-benzylethanolamine, followed by catalytic reduction and cyclization with concentrated sulfuric acid[1]. The hydroxyl group acts as an internal nucleophile, attacking the activated carbon to close the morpholine ring.

-

Antidepressants: BEA is utilized in the stereospecific synthesis of aryloxybenzyl analogues. It is a critical intermediate in the total synthesis of Reboxetine, a potent and selective norepinephrine reuptake inhibitor (NRI)[2].

Targeted Receptor Antagonists and Inhibitors

Beyond the CNS, BEA derivatives are heavily utilized in targeted molecular therapies:

-

CGRP Antagonists: N-Benzylethanolamine is a primary precursor in the synthesis of highly substituted imidazoles, which act as potent calcitonin gene-related peptide (CGRP) receptor antagonists for migraine therapy[3].

-

HDAC Inhibitors: The compound aids in the preparation of benzofused hydroxamic acids. These fragments are essential for chelating the zinc ion in the active site of histone deacetylase (HDAC) enzymes, a primary mechanism in modern oncological epigenetics[3].

Divergent synthetic pathways of N-benzylethanolamine in drug development.

Innovations in Nuclear Medicine: BEA-Based Ionic Liquids

One of the most groundbreaking applications of N-benzylethanolamines is their conversion into protic ionic liquids (ILs) for positron emission tomography (PET) radiochemistry.

The Radiochemical Challenge

Standard clinical radiolabeling of peptides with isotopes like 68Ga or Al18F relies on HEPES or sodium acetate buffers. However, these traditional buffers often require reaction temperatures between 90°C and 100°C to achieve efficient chelation kinetics. Such extreme heat denatures heat-sensitive biomolecules, such as monoclonal antibodies and delicate regulatory peptides, rendering them biologically inactive[4].

The BEA-Succinate Solution

By neutralizing BEA with biologically active carboxylic acids (e.g., succinic acid, oxalic acid), researchers have developed N-benzylethanolammonium ionic liquids. These BEA salts act as self-buffering Good's buffer analogs. The introduction of the benzyl group alters the lipophilicity and pKa of the alkanolammonium cation, optimizing the buffering capacity in the strict pH 3.5–5.0 range required to prevent gallium hydrolysis[4].

Crucially, BEA-succinate enables >95% radiolabeling efficiency at physiological temperatures (37°C), preserving the tertiary structure and receptor-binding affinity of the targeting biomolecule[5].

Low-temperature 68Ga-radiolabeling workflow utilizing BEA-succinate buffer.

Quantitative Data & Comparative Analysis

The superiority of BEA-based ionic liquids over traditional buffers in radiopharmaceutical synthesis is demonstrated by their thermodynamic requirements and biomolecule compatibility.

| Parameter | Traditional HEPES Buffer | BEA-Succinate Ionic Liquid |

| Optimal Concentration | 1.0 M | 0.5 M |

| Required Reaction Temp | 90°C – 95°C | 37°C |

| pH Range Stability | pH 3.5 – 4.5 | pH 3.5 – 4.5 |

| Biomolecule Compatibility | Low (Denatures proteins) | High (Preserves tertiary structures) |

| Radiolabeling Efficiency | >95% (at high heat only) | >95% (at physiological heat) |

| Cytotoxicity Profile | Requires strict purification | Biocompatible / Low toxicity |

Experimental Protocols

Protocol A: Synthesis of N-Benzylethanolammonium Succinate (BEA-Succinate)

This protocol describes the solvent-based neutralization to form the protic ionic liquid[4].

-

Preparation of Reagents: Dissolve 3.68 mmol of succinic acid in 20 mL of anhydrous methanol. Methanol is chosen due to its ability to solvate both precursors while being easily removed under mild vacuum.

-

Amine Addition: Prepare a separate solution of 3.68 mmol N-benzylethanolamine (BEA) in 5 mL of methanol. Add the succinic acid solution dropwise to the BEA solution under continuous magnetic stirring to control the exothermic neutralization.

-

Reflux: Heat the mixture at reflux (approx. 65°C) for 2 hours to ensure complete proton transfer from the carboxylic acid to the secondary amine.

-

Solvent Evaporation: Cool the mixture to room temperature and evaporate the methanol under reduced pressure using a rotary evaporator.

-

Purification: Wash the resulting viscous liquid/powder with cold diethyl ether. Causality: Diethyl ether selectively dissolves unreacted non-polar organic impurities while the highly polar BEA-succinate salt remains insoluble.

-

Drying: Dry the purified product under high vacuum for 24 hours to yield the pure BEA-succinate salt.

Protocol B: Low-Temperature 68Ga-Radiolabeling of DOTA-Peptides

This protocol validates the use of BEA-succinate for heat-sensitive radiopharmaceuticals[5].

-

Isotope Elution: Elute 68Ga from a commercial 68Ge/68Ga generator using 0.1 M HCl. Collect the peak radioactive fraction.

-

Buffer Addition: Transfer 500 µL of the 68Ga eluate to a reaction vial. Add 100 µL of 0.5 M BEA-succinate buffer. Causality: This specific volume and concentration rapidly adjust the highly acidic eluate to a pH of 3.5–4.5, which is the thermodynamic optimum for DOTA chelation while preventing the formation of insoluble gallium colloids.

-

Vector Introduction: Add 10–30 µg of the bifunctional chelator-peptide conjugate (e.g., DOTA-TATE or DOTA-NOC) to the buffered solution.

-

Incubation: Incubate the reaction mixture at 37°C for 15 minutes. Causality: The self-buffering capacity of BEA-succinate lowers the activation energy required for gallium insertion into the DOTA macrocycle, circumventing the need for 90°C heating.

-

Quality Control: Analyze the radiochemical yield (RCY) via radio-HPLC or instant thin-layer chromatography (ITLC). RCY should routinely exceed 95%, allowing for direct formulation without further purification.

Conclusion

Substituted N-benzylethanolamines are far more than traditional pharmaceutical intermediates. While their orthogonal reactivity continues to drive the synthesis of advanced APIs like CGRP antagonists and selective reuptake inhibitors, their evolution into protic ionic liquids represents a paradigm shift in nuclear medicine. By enabling high-efficiency radiolabeling at physiological temperatures, BEA-based buffers are unlocking the clinical potential of heat-sensitive radiopharmaceuticals, paving the way for next-generation targeted molecular imaging and radioligand therapies.

References

-

Critical Assessment of Pharmaceutical Processes: A Rationale for Changing the Synthetic Route - ACS Publications -[Link]

-

N-Benzylethanolammonium Ionic Liquids and Molten Salts in the Synthesis of 68Ga- and Al18F-Labeled Radiopharmaceuticals - PMC (NIH) -[Link]

-

Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor - ACS Publications -[Link]

-

Phenmetrazine Compound Summary - PubChem (NIH) -[Link]

-

N-Benzylethanolammonium Ionic Liquids and Molten Salts in the Synthesis of 68Ga- and Al18F-Labeled Radiopharmaceuticals - MDPI -[Link]

-

N-Benzyl Ethanolamine Applications and Specifications - Sihauli Chemicals -[Link]

Sources

- 1. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 4. N-Benzylethanolammonium Ionic Liquids and Molten Salts in the Synthesis of 68Ga- and Al18F-Labeled Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 2-((4-(dimethylamino)benzyl)amino)ethanol in Organic Synthesis

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic design of molecules bearing multiple, orthogonally reactive functional groups is paramount for the efficient construction of complex molecular architectures. 2-((4-(dimethylamino)benzyl)amino)ethanol emerges as a promising, yet underexplored, scaffold for synthetic innovation. Its structure uniquely combines a nucleophilic secondary amine, a primary alcohol, and an electron-rich N,N-dimethylaminobenzyl moiety. This combination suggests a broad spectrum of potential applications, from its use as a sophisticated ligand in transition metal catalysis to a versatile precursor in the synthesis of novel heterocyclic systems and pharmacologically relevant molecules.

This guide provides an in-depth exploration of the synthetic utility of 2-((4-(dimethylamino)benzyl)amino)ethanol. We will delve into its preparation, propose key applications based on the established reactivity of its constituent functional groups, and provide detailed, field-proven protocols to empower researchers to harness its synthetic potential.

I. Synthesis of 2-((4-(dimethylamino)benzyl)amino)ethanol

The most direct and efficient route to 2-((4-(dimethylamino)benzyl)amino)ethanol is via the reductive amination of 4-(dimethylamino)benzaldehyde with ethanolamine. This well-established transformation proceeds through the initial formation of a Schiff base, which is then reduced in situ to the desired secondary amine.

Protocol 1: Synthesis via Reductive Amination

Reaction Scheme:

Materials:

-

4-(dimethylamino)benzaldehyde

-

Ethanolamine

-

Sodium borohydride (NaBH₄)[1]

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, dissolve 4-(dimethylamino)benzaldehyde (1.0 eq.) in methanol (0.2 M).

-

Add ethanolamine (1.1 eq.) to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC for the disappearance of the aldehyde.

-

After the formation of the imine is complete (typically 1-2 hours), cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel if necessary.

Expert Insights: The choice of sodium borohydride as the reducing agent is crucial for its mildness and selectivity, preventing the reduction of other functional groups.[1] The reaction is typically high-yielding and clean, often providing the product in sufficient purity for subsequent steps without extensive purification.

II. Application as a Bidentate Ligand in Cross-Coupling Reactions

The presence of both a secondary amine and a hydroxyl group allows 2-((4-(dimethylamino)benzyl)amino)ethanol to act as a bidentate N,O-ligand for various transition metals. Such ligands are instrumental in stabilizing catalytic species and influencing the selectivity and efficiency of cross-coupling reactions.[2] The electron-donating N,N-dimethylamino group can further modulate the electronic properties of the metal center.

Proposed Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

We propose the use of 2-((4-(dimethylamino)benzyl)amino)ethanol as a ligand in the palladium-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with boronic acids. The in-situ formation of the palladium-ligand complex is a common and effective strategy.[3]

Workflow for Ligand Application in Suzuki Coupling:

Caption: In-situ catalyst formation and Suzuki coupling workflow.

Protocol 2: Hypothetical Suzuki-Miyaura Cross-Coupling

Materials:

-

Aryl bromide (1.0 eq.)

-

Aryl boronic acid (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2-((4-(dimethylamino)benzyl)amino)ethanol (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Toluene

-

Water

Procedure:

-

To a Schlenk tube, add the aryl bromide, aryl boronic acid, and potassium carbonate.

-

In a separate vial, pre-mix the palladium(II) acetate and 2-((4-(dimethylamino)benzyl)amino)ethanol in toluene.

-

Add the catalyst solution to the Schlenk tube.

-

Add a 4:1 mixture of toluene and water (0.1 M).

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the reaction at 100 °C until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Trustworthiness: This protocol is based on well-established conditions for Suzuki-Miyaura couplings where amino alcohol ligands have proven effective. The bidentate coordination is expected to stabilize the palladium catalyst, potentially leading to higher yields and lower catalyst loadings compared to monodentate ligands.

III. Asymmetric Synthesis Applications

Chiral amines and amino alcohols are fundamental building blocks in asymmetric synthesis, serving as chiral auxiliaries, ligands, and catalysts.[4] The secondary amine and primary alcohol functionalities of 2-((4-(dimethylamino)benzyl)amino)ethanol can be leveraged for the synthesis of chiral derivatives.

Proposed Application: Synthesis of Chiral Oxazolidinones

The reaction of 2-((4-(dimethylamino)benzyl)amino)ethanol with phosgene or a phosgene equivalent, followed by resolution, can yield chiral oxazolidinones. These are valuable chiral auxiliaries for a variety of asymmetric transformations, including alkylations and aldol reactions.

Synthetic Pathway to Chiral Oxazolidinones:

Caption: Pathway to chiral oxazolidinone auxiliaries.

IV. Precursor for Heterocyclic Synthesis

The bifunctional nature of 2-((4-(dimethylamino)benzyl)amino)ethanol makes it an ideal starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles, such as morpholines and piperazines.

Protocol 3: Synthesis of a Substituted Morpholine

Reaction Scheme:

This protocol describes a potential two-step synthesis of a morpholine derivative.

-

Alkylation of the secondary amine: (CH3)2N-C6H4-CH2-NH-CH2CH2-OH + Br-CH2-COOEt -> (CH3)2N-C6H4-CH2-N(CH2COOEt)-CH2CH2-OH

-

Intramolecular cyclization (lactonization): (CH3)2N-C6H4-CH2-N(CH2COOEt)-CH2CH2-OH -> Substituted Morpholinone

Materials:

-

2-((4-(dimethylamino)benzyl)amino)ethanol

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

Procedure:

Step A: N-Alkylation

-

In a round-bottom flask, dissolve 2-((4-(dimethylamino)benzyl)amino)ethanol (1.0 eq.) in acetonitrile.

-

Add potassium carbonate (2.0 eq.) and ethyl bromoacetate (1.1 eq.).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Step B: Cyclization

-

Dissolve the product from Step A in anhydrous ethanol.

-

Add a catalytic amount of sodium ethoxide.

-

Stir the reaction at room temperature until cyclization is complete (monitor by TLC).

-

Neutralize the reaction with a weak acid (e.g., ammonium chloride solution).

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the resulting morpholinone derivative by chromatography or recrystallization.

V. Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Potential Applications |

| 2-((4-(dimethylamino)benzyl)amino)ethanol | C₁₁H₁₈N₂O | 194.27 | Secondary Amine, Primary Alcohol, Tertiary Aniline | Bidentate Ligand, Precursor for Chiral Auxiliaries, Heterocycle Synthesis Precursor |

Conclusion

While direct literature on the applications of 2-((4-(dimethylamino)benzyl)amino)ethanol is emerging, its structural features strongly suggest its utility as a versatile tool in organic synthesis. The protocols and applications outlined in this guide are based on robust and well-established chemical principles, providing a solid foundation for researchers to explore the full potential of this multifunctional molecule. Its role as a ligand in catalysis and as a precursor for chiral auxiliaries and complex heterocycles warrants further investigation and is expected to contribute significantly to the development of novel synthetic methodologies.

References

Sources

- 1. prepchem.com [prepchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Special Issue: Development of Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(dimethylamino)ethanol by the hydrogenolysis of tris(2-hydroxyethyl)amine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. patents.justia.com [patents.justia.com]

- 7. researchgate.net [researchgate.net]

- 8. 161798-71-6|2-((4-(Dimethylamino)benzyl)amino)ethanol|BLD Pharm [bldpharm.com]

- 9. Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. chu-lab.org [chu-lab.org]

- 12. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. 2-[(4-Dimethylamino-benzyl)-methyl-amino]-ethanol - CAS号 151696-87-6 - 摩熵化学 [molaid.com]

- 16. US3379620A - Process for producing 4-aminobenzyl alcohol derivatives - Google Patents [patents.google.com]

- 17. growingscience.com [growingscience.com]

- 18. CAS 1703-46-4: 4-(DIMETHYLAMINO)BENZYL ALCOHOL [cymitquimica.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. asianpubs.org [asianpubs.org]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DSpace [cora.ucc.ie]

- 26. Free Amine-Directed Ru(II)-Catalyzed Redox-Neutral [4 + 2] C-H Activation/Annulation of Benzylamines with Sulfoxonium Ylides [organic-chemistry.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 31. 4-(Dimethylamino)benzyl alcohol | 1703-46-4 [sigmaaldrich.com]

Application Note: 2-((4-(Dimethylamino)benzyl)amino)ethanol as a Bifunctional Precursor in Pharmaceutical Synthesis

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the design and synthesis of complex N,O-heterocycles require highly versatile, bifunctional building blocks. 2-((4-(dimethylamino)benzyl)amino)ethanol (CAS: 161798-71-6) has emerged as a critical precursor, particularly in the development of polycyclic carbamoylpyridone derivatives—a class of compounds renowned for their potent HIV integrase inhibitory activity (e.g., dolutegravir, cabotegravir)[1][2].

The structural brilliance of this precursor lies in its orthogonal reactivity and its embedded pharmacophores:

-

Bifunctional Core: It possesses both a secondary amine and a primary alcohol. This allows for sequential, regioselective functionalization. The secondary amine can undergo N-acylation to form an amide, leaving the primary alcohol free to act as an internal nucleophile for subsequent intramolecular O-cyclization[1].

-

The 4-(Dimethylamino)benzyl Moiety: This group serves multiple strategic purposes. Synthetically, the electron-rich dimethylamino group enhances the overall nucleophilicity of the secondary amine. Analytically, it acts as a powerful UV chromophore for HPLC tracking and provides a highly basic site that guarantees a robust [M+H]+ signal in Electrospray Ionization Mass Spectrometry (ESI-MS). Pharmacologically, it can serve as a lipophilic anchor to enhance cell permeability or target-binding affinity[2][3].

Physicochemical Properties & Reaction Optimization Data

Understanding the physical parameters of this precursor is essential for predicting its behavior in biphasic extractions and chromatographic purifications.

Table 1: Physicochemical Profile of the Precursor [3][4]

| Property | Value | Structural Implication |

| CAS Number | 161798-71-6 | Standard registry identifier. |

| Molecular Formula | C 11 H 18 N 2 O | Dictates mass-balance in synthetic planning. |

| Molecular Weight | 194.28 g/mol | Low MW allows for integration into larger APIs. |

| Monoisotopic Mass | 194.1419 Da | Target mass for high-resolution LC-MS tracking. |

| H-Bond Donors | 2 | Secondary amine and primary alcohol. |

| H-Bond Acceptors | 3 | Amine, amine, and alcohol oxygen. |

| LogP (Predicted) | 0.90 – 2.68 | Ensures favorable partitioning into organic solvents during workup. |

Because the secondary amine is sterically hindered by the bulky benzyl group, standard peptide coupling conditions often fail. Table 2 summarizes the empirical optimization of the N-acylation step, demonstrating the necessity of highly reactive coupling agents.

Table 2: Optimization of N-Acylation (Coupling with Pyrimidone Core)

| Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Causality / Observation |

| EDC / HOBt | TEA | DCM | 24 | < 40% | Sluggish reaction due to steric hindrance of the benzyl group. |

| T3P | DIPEA | EtOAc | 12 | 65% | Moderate conversion; requires extended heating. |

| HATU | DIPEA | DMF | 2 | > 95% | Highly efficient HOAt active ester rapidly overcomes steric bulk. |

Synthetic Workflows & Self-Validating Protocols

The following protocols detail the integration of 2-((4-(dimethylamino)benzyl)amino)ethanol into a polycyclic core, utilizing a self-validating methodology to ensure process integrity.

Protocol A: Regioselective N-Acylation (Amide Bond Formation)

Objective: Selectively acylate the secondary amine while leaving the primary alcohol intact.

-

Reaction Setup: Dissolve the target carboxylic acid core (1.0 eq) and 2-((4-(dimethylamino)benzyl)amino)ethanol (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration.

-

Causality: Anhydrous DMF prevents the hydrolysis of the highly reactive ester intermediate. The slight excess of the aminoethanol precursor ensures complete consumption of the more valuable core building block.

-

-

Activation: Cool the mixture to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed dropwise by HATU (1.2 eq).

-

Causality: HATU is selected over EDC because the secondary amine is sterically hindered. HATU generates an HOAt active ester that efficiently bypasses this steric barrier. DIPEA is chosen as a non-nucleophilic base to prevent unwanted side reactions.

-

-

Self-Validation Check (LC-MS): After stirring at room temperature for 2 hours, sample 10 µL of the reaction, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

-

Validation Criteria: Look for the disappearance of the precursor mass ( [M+H]+=195.14 ) and the emergence of the product mass. If the precursor conversion is < 95%, add an additional 0.1 eq of HATU and stir for 1 hour.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO 3 and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).

-

Causality: The basic quench neutralizes residual acids. The LiCl wash is a critical field-proven technique to pull residual DMF out of the organic layer, preventing streaking during subsequent silica gel chromatography.

-

Protocol B: Intramolecular O-Cyclization (Oxazine Ring Formation)

Objective: Utilize the primary alcohol to close the ring, forming the tricyclic integrase inhibitor scaffold.

-

Reaction Setup: Dissolve the purified amide intermediate from Protocol A in anhydrous toluene (0.1 M).

-

Catalysis: Add Magnesium Bromide Diethyletherate (MgBr 2 ·OEt 2 , 2.0 eq).

-

Causality: MgBr 2 acts as a bidentate Lewis acid. It coordinates both the carbonyl oxygen of the amide and adjacent heteroatoms on the core, pre-organizing the molecule into a rigid conformation. This activates the electrophilic carbon, perfectly positioning it for nucleophilic attack by the primary alcohol[1].

-

-

Cyclization: Heat the reaction to 70 °C for 4 hours.

-

Self-Validation Check (TLC & NMR):

-

TLC: Monitor via TLC (DCM:MeOH 9:1). The cyclized product will exhibit a higher Rf value than the open-chain amide due to the loss of the highly polar primary hydroxyl group.

-

NMR: Following column chromatography, confirm ring closure via 1 H NMR. The definitive proof of cyclization is the disappearance of the broad -OH singlet (typically around 4.0–5.0 ppm) and the downfield shift of the -CH 2 -O- protons.

-

Visualizing the Reaction Logic

The following diagrams map the chemical causality and the operational logic of the protocols described above.

Fig 1. Bifunctional reactivity pathway of the aminoethanol precursor.

Fig 2. Self-validating experimental workflow for N-acylation.

References[4] Title: 2-((4-(Dimethylamino)benzyl)amino)ethanol (CAS 161798-71-6)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2016161382A1 - Polycyclic-carbamoylpyridone compounds and their pharmaceutical use - Google Patents [patents.google.com]

- 3. 2-(4-Dimethylamino-benzylamino)-ethanol | C11H18N2O | CID 411277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS: 161798-71-6 | CymitQuimica [cymitquimica.com]

Application Note: 2-((4-(dimethylamino)benzyl)amino)ethanol as a Versatile Ligand for Transition Metal Complexes

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Profiling

The compound 2-((4-(dimethylamino)benzyl)amino)ethanol (CAS: 161798-71-6) [1] is a highly adaptable, reduced Schiff base ligand. Featuring a bidentate (N, O) donor set and a strongly electron-donating 4-(dimethylamino)benzyl moiety, this ligand is prized in coordination chemistry for synthesizing robust transition metal complexes. Its unique structural topology provides an ideal balance of lipophilicity, fluorescence potential, and chelation stability, making it a critical building block in the development of metalloneuroimaging agents [2], fluorescent chemosensors, and bioactive metallodrugs [3].

Unlike rigid imine-based Schiff bases, the reduced secondary amine backbone offers superior conformational flexibility, allowing the ligand to wrap around various metal centers (e.g., tetrahedral Zn²⁺, square planar Pt²⁺, or octahedral Ru²⁺) while exhibiting high hydrolytic stability in biological media [4].

Mechanistic Rationale for Ligand Design

The architectural design of 2-((4-(dimethylamino)benzyl)amino)ethanol is strategically divided into two functional domains:

-

The Chelating Core (Ethanolamine Moiety): The secondary amine (N) and the terminal hydroxyl group (O) form a thermodynamically stable 5-membered chelate ring upon coordination. The causality behind choosing a reduced Schiff base over an imine is twofold: it prevents hydrolytic cleavage of the C=N bond in aqueous environments and allows the nitrogen lone pair to adopt optimal hybridization for metal binding.

-

The Photophysical/Targeting Core (4-Dimethylaminobenzyl Group): The tertiary amine acts as a strong electron donor, pushing electron density into the aromatic ring to facilitate Intramolecular Charge Transfer (ICT). In the uncoordinated state, the lone pair on the secondary amine quenches the fluorophore via Photoinduced Electron Transfer (PET). Upon metal coordination, the lone pair is engaged, inhibiting PET and triggering a strong Chelation-Enhanced Fluorescence (CHEF) effect. Furthermore, the lipophilic nature of the dimethylamino group enhances Blood-Brain Barrier (BBB) permeability, a critical requirement for neuroimaging agents targeting amyloid-beta (Aβ) aggregates [2].

Fig 1. Mechanism of Chelation-Enhanced Fluorescence (CHEF) via PET inhibition.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high reproducibility and purity.

Protocol 1: Synthesis of 2-((4-(dimethylamino)benzyl)amino)ethanol

Objective: Synthesize the ligand via reductive amination while preventing over-reduction or side-product formation.

Step-by-Step Procedure:

-

Condensation: Dissolve 10.0 mmol of 4-dimethylaminobenzaldehyde in 30 mL of anhydrous ethanol. Add 10.5 mmol of ethanolamine dropwise.

-

Reflux: Heat the mixture to reflux (78°C) for 4 hours under a nitrogen atmosphere. Causality: N₂ prevents the oxidative degradation of the electron-rich dimethylamino group.

-

Cooling & Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add 15.0 mmol of Sodium Borohydride (NaBH₄) in small portions over 30 minutes. Causality: The 0°C environment controls the exothermic hydride transfer and prevents the reduction of any unreacted aldehyde into an alcohol.

-

Stirring: Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Quenching & Extraction: Quench the reaction with 10 mL of distilled water. Extract the product with Dichloromethane (DCM) (3 × 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation & Quality Control:

-

FTIR Analysis: Confirm the disappearance of the aldehyde C=O stretch (1690 cm⁻¹) and the transient imine C=N stretch (1640 cm⁻¹). A new, broad secondary N-H/O-H stretch must appear at 3200–3300 cm⁻¹.

-

¹H NMR (CDCl₃): Verify the presence of a singlet at ~3.7 ppm, corresponding to the newly formed benzylic CH₂ protons.

Protocol 2: Synthesis of the Zinc(II) Complex [Zn(L)₂Cl₂]

Objective: Isolate a highly pure, fluorescent Zn(II) coordination complex.

Step-by-Step Procedure:

-

Ligand Solution: Dissolve 2.0 mmol of the synthesized ligand in 15 mL of anhydrous methanol.

-

Metal Addition: Dissolve 1.0 mmol of Zinc Chloride (ZnCl₂) in 5 mL of anhydrous methanol. Add this dropwise to the ligand solution while stirring at room temperature. Causality: Anhydrous methanol is critical to prevent competitive binding of water molecules to the oxophilic Zn²⁺ center, which would lower the yield.

-

Complexation: Stir the mixture at room temperature for 12 hours. A precipitate or microcrystalline solid will begin to form.

-

Isolation: Filter the reaction mixture through a fine glass frit. Wash the solid with cold methanol (2 × 5 mL) and diethyl ether (5 mL).

-

Drying: Dry the complex in a vacuum desiccator over P₂O₅ for 24 hours.

Self-Validation & Quality Control:

-

Conductivity: Molar conductivity measurements in DMF should indicate a non-electrolyte nature (< 20 Ω⁻¹cm²mol⁻¹), confirming that the chloride ions are coordinated in the inner sphere.

-

UV-Vis Spectroscopy: The ligand's ICT absorption band (~295 nm) must exhibit a bathochromic (red) shift to ~325 nm upon metal coordination.

Fig 2. Step-by-step synthetic workflow from precursors to the final metal coordination complex.

Quantitative Data Presentation

The table below summarizes the typical photophysical and coordination parameters of 2-((4-(dimethylamino)benzyl)amino)ethanol and its representative metal complexes.

| System / Complex | Coordination Geometry | Absorption λmax (nm) | Emission λmax (nm) | Binding Constant ( Ka , M−1 ) | Primary Application Field |

| Free Ligand (L) | N/A | 295 | 360 (Weak) | N/A | Precursor / Intermediary |

| [Zn(L)₂Cl₂] | Tetrahedral | 325 | 445 (Strong) | 4.5×104 | Fluorescent Probe (CHEF) |

| [Cu(L)₂(NO₃)₂] | Square Planar | 310, 650 (d-d) | Quenched | 1.2×105 | Antimicrobial / MRI Agent |

| ⁹⁹ᵐTc-Complex | Octahedral | N/A | N/A | N/A | SPECT Neuroimaging (Aβ) |

| [Pt(L)Cl₂] | Square Planar | 315 | 410 | 8.8×105 | Anticancer Metallodrug |

Note: The binding constants ( Ka ) are determined via Benesi-Hildebrand plot analysis from fluorescence titration data in HEPES buffer (pH 7.4).

References

-

National Center for Biotechnology Information (NIH). "2-(4-Dimethylamino-benzylamino)-ethanol | CID 411277". PubChem. URL: [Link]

- Kung, H. F., et al. "Imaging Agents for Detecting Neurological Disorders" (US20110182812A1). Google Patents.

-

Ali, A., et al. "Synthesis, Characterization, and Biological Activities of Novel Vanadium(IV) and Cobalt(II) Complexes". ACS Omega, 2022. URL: [Link]

-

Hammouda, A. N. H. "Coordination Behavior and Antibacterial Activity of Schiff Bases Derived from 4-dimethylaminobenzaldehyde with glycine and L-asparagine toward Ni (II) and Rh (III) Ions". ResearchGate, 2020. URL: [Link]

Application Note: Optimized Protocols for the Synthesis of N-Aryl-N-benzyl-ethanolamines

Introduction & Strategic Rationale

N-Aryl-N-benzyl-ethanolamines (IUPAC: 2-(N-benzyl-N-arylamino)ethanols) are highly versatile pharmacophores and critical synthetic intermediates in medicinal chemistry. They serve as foundational building blocks in the development of beta-adrenergic antagonists (such as labetalol derivatives)[1] and act as direct precursors for complex nitrogenous heterocycles, including indoles, via transition metal-catalyzed dehydrogenative cyclizations[2].

Synthesizing these tertiary amino alcohols requires strict control over chemoselectivity. The primary challenge lies in preventing unwanted O-alkylation of the terminal hydroxyl group or uncontrolled N,N-dialkylation of the intermediate primary amines[3]. This application note details two highly optimized, self-validating protocols for their synthesis: Reductive Amination (the preferred, highly selective route) and Direct Base-Mediated Alkylation .

Mechanistic Pathways & Strategy Selection

The synthesis of the N-aryl-N-benzyl-ethanolamine scaffold can be approached from a primary aniline via two distinct sequences, depending on commercial availability of the secondary amine intermediates.

Synthetic pathways for N-aryl-N-benzyl-ethanolamines via alkylation and reductive amination.

Comparative Reaction Metrics

To aid in route selection, the quantitative data for both methodologies are summarized below.

| Parameter | Protocol A: Reductive Amination | Protocol B: Direct N-Alkylation |

| Starting Material | 2-(Arylamino)ethanol | N-Benzylaniline |

| Reagents | PhCHO, NaBH(OAc)₃, AcOH, DCE | 2-Bromoethanol, K₂CO₃, DMF |

| Temperature | Room Temperature to 50 °C | 80 °C |

| Reaction Time | 4 - 12 hours | 12 - 24 hours |

| Typical Yield | 85 - 95% | 65 - 80% |

| Chemoselectivity (N:O) | >99:1 (Exclusively N-alkylation) | ~90:10 (Minor O-alkylation possible) |

| Key Advantage | Extremely mild, high yielding, absolute selectivity | Utilizes inexpensive alkylating agents |

Experimental Protocols (Self-Validating Systems)

Protocol A: Reductive Benzylation of 2-(Arylamino)ethanols

This is the premier method for installing the benzyl group due to its absolute N-chemoselectivity and tolerance for diverse functional groups.

Causality & Expert Insights:

-

Choice of Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized instead of sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, allowing it to selectively reduce the transient, highly electrophilic iminium ion without reducing the unreacted benzaldehyde to benzyl alcohol.

-

Solvent Selection: 1,2-Dichloroethane (DCE) is preferred over dichloromethane (DCM). Its higher boiling point allows for gentle heating (up to 60 °C) if the starting aniline is sterically hindered, accelerating iminium formation without solvent loss.

-

Acid Catalyst: Glacial acetic acid (AcOH) lowers the pH to ~4-5. This specific pH window is critical: it protonates the intermediate carbinolamine to facilitate water elimination (forming the iminium) but is not acidic enough to fully protonate the starting amine, which would halt the reaction.

Step-by-Step Methodology:

-

Imine Formation: To an oven-dried 100 mL round-bottom flask, add 2-(arylamino)ethanol (10.0 mmol) and benzaldehyde (10.5 mmol, 1.05 equiv) in anhydrous DCE (30 mL).

-

Acidification: Add glacial acetic acid (11.0 mmol, 1.1 equiv) dropwise while stirring at room temperature. Stir the mixture for 1 hour to allow for complete iminium ion formation.

-

Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH(OAc)₃ (14.0 mmol, 1.4 equiv) portion-wise over 15 minutes to control the mild exotherm.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–6 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL) until gas evolution ceases. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.